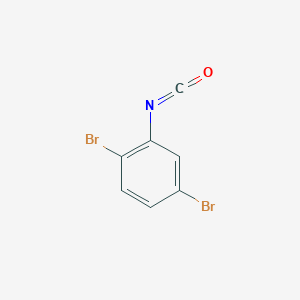

1,4-Dibromo-2-isocyanatobenzene

Description

1,4-Dibromo-2-isocyanatobenzene is a halogenated aromatic compound featuring two bromine atoms at the 1- and 4-positions and an isocyanate (-NCO) group at the 2-position of the benzene ring. The molecular formula is C₇H₃Br₂NO, with a molecular weight of 313.82 g/mol. The isocyanate group confers high electrophilicity, making it reactive toward nucleophiles such as amines and alcohols. This compound is primarily utilized in polymer synthesis (e.g., polyurethanes) and as a precursor in pharmaceutical and agrochemical intermediates.

Properties

CAS No. |

55076-91-0 |

|---|---|

Molecular Formula |

C7H3Br2NO |

Molecular Weight |

276.91 g/mol |

IUPAC Name |

1,4-dibromo-2-isocyanatobenzene |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |

InChI Key |

CCXIDWGJIDIUBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-isocyanatobenzene can be synthesized through various methodsThe bromination reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Addition Reactions: Amines (e.g., aniline) and alcohols (e.g., methanol) are typical nucleophiles that react with the isocyanate group.

Major Products Formed

Substitution Products: Compounds where the bromine atoms are replaced by other functional groups.

Addition Products: Urea derivatives formed by the reaction of the isocyanate group with amines.

Scientific Research Applications

1,4-Dibromo-2-isocyanatobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of urea derivatives when reacted with amines. The bromine atoms can also undergo substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

1,4-Dibromo-2-chlorobenzene

4-Bromo-1,2-diaminobenzene

- Molecular Formula : C₆H₆BrN₂

- Molecular Weight : 202.03 g/mol

- Key Differences: Contains two amino (-NH₂) groups instead of bromine and isocyanate. Amino groups are nucleophilic, enabling participation in coupling reactions (e.g., azo dye synthesis). Applications: Used in dye manufacturing and as a ligand in coordination chemistry.

1,4-Phenylene Diisocyanate

- Molecular Formula : C₈H₄N₂O₂

- Molecular Weight : 160.13 g/mol

- Key Differences: Two isocyanate groups (1,4-positions) enhance crosslinking efficiency in polyurethane production. Lacks bromine substituents, reducing molecular weight and steric hindrance. Applications: Key monomer in high-performance elastomers and adhesives.

1,4-Dibromo-2-methylbenzene

1,4-Dibromo-2-(dimethoxymethyl)benzene

- Molecular Formula : C₉H₁₀Br₂O₂

- Molecular Weight : 318.00 g/mol

- Key Differences :

- Dimethoxymethyl group introduces steric hindrance, limiting access to the aromatic ring.

- Enhanced solubility in polar solvents due to ether oxygen atoms.

Data Table: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| 1,4-Dibromo-2-isocyanatobenzene | C₇H₃Br₂NO | 313.82 | -Br, -NCO | Electrophilic, crosslinking | Polymers, agrochemicals |

| 1,4-Dibromo-2-chlorobenzene | C₆H₃Br₂Cl | 290.35 | -Br, -Cl | Halogenation reactions | Flame retardants |

| 4-Bromo-1,2-diaminobenzene | C₆H₆BrN₂ | 202.03 | -Br, -NH₂ | Nucleophilic coupling | Dyes, pharmaceuticals |

| 1,4-Phenylene Diisocyanate | C₈H₄N₂O₂ | 160.13 | -NCO (1,4-positions) | High crosslinking | Polyurethanes, adhesives |

| 1,4-Dibromo-2-methylbenzene | C₇H₆Br₂ | 249.93 | -Br, -CH₃ | Suzuki coupling | Organic synthesis |

| 1,4-Dibromo-2-(dimethoxymethyl)benzene | C₉H₁₀Br₂O₂ | 318.00 | -Br, -CH(OCH₃)₂ | Sterically hindered | Specialty solvents |

Research Findings and Critical Analysis

Reactivity Trends :

- The isocyanate group in this compound enables rapid reactions with amines (forming ureas) and alcohols (forming carbamates), unlike halogen or methyl substituents .

- Bromine atoms facilitate further functionalization via cross-coupling reactions (e.g., Suzuki), shared with 1,4-Dibromo-2-methylbenzene .

Steric and Electronic Effects :

Safety and Handling :

- Isocyanates require stringent safety protocols (e.g., respiratory protection) compared to less hazardous halobenzenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.